3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline
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Overview
Description
3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a bromine atom, a cyclopentyl group, and a trifluoromethyl group attached to an aniline core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aromatic Bromination: : The synthesis typically begins with the bromination of aniline derivatives. A common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the desired position on the aromatic ring.
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Cyclopentylation: : The introduction of the cyclopentyl group can be achieved through a Friedel-Crafts alkylation reaction. This involves reacting the brominated aniline with cyclopentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Trifluoromethylation: : The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline often involves scaling up the laboratory methods with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : This compound can undergo various substitution reactions, particularly nucleophilic aromatic substitution due to the electron-withdrawing effects of the bromine and trifluoromethyl groups.
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Oxidation and Reduction: : The aniline moiety can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
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Coupling Reactions: : It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by various substituents using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of cyclopentyl-substituted anilines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Employed in the design of biological probes for studying enzyme activities and receptor-ligand interactions.
Medicine
Drug Development:
Industry
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(trifluoromethyl)aniline: Lacks the cyclopentyl group, which may affect its reactivity and biological activity.
N-cyclopentyl-5-(trifluoromethyl)aniline: Lacks the bromine atom, which can influence its participation in coupling reactions.
3-bromo-N-cyclopentylaniline: Lacks the trifluoromethyl group, which can alter its electronic properties and reactivity.
Uniqueness
3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline is unique due to the combination of the bromine, cyclopentyl, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3N/c13-9-5-8(12(14,15)16)6-11(7-9)17-10-3-1-2-4-10/h5-7,10,17H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHPUPSPCAZDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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